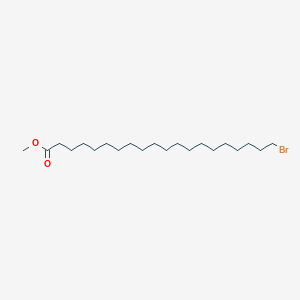
Methyl 20-bromoicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 20-bromoicosanoate: is an organic compound with the molecular formula C21H41BrO2 It is a derivative of icosanoic acid, where a bromine atom is substituted at the 20th carbon position, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Icosanoic Acid: The synthesis of methyl 20-bromoicosanoate typically begins with the bromination of icosanoic acid. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon position.
Esterification: The brominated icosanoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). This reaction converts the carboxylic acid group into a methyl ester, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors to carry out the bromination of icosanoic acid with bromine and a suitable catalyst.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 20-bromoicosanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction Reactions: The compound can be reduced to the corresponding alcohol, methyl icosanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of icosanoic acid derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of methyl 20-hydroxyicosanoate, methyl 20-cyanoicosanoate, or methyl 20-aminoicosanoate.
Reduction: Formation of methyl icosanol.
Oxidation: Formation of icosanoic acid derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 20-bromoicosanoate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in studies involving lipid metabolism and the role of long-chain fatty acid derivatives in biological systems.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Materials Science: The compound is explored for its use in the development of novel materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of methyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. As a brominated fatty acid ester, it can participate in various biochemical processes, including:
Enzyme Inhibition: The compound may inhibit enzymes involved in lipid metabolism by binding to their active sites.
Signal Transduction: It can modulate signaling pathways related to fatty acid metabolism and cellular responses.
Comparison with Similar Compounds
Methyl 20-chloroicosanoate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 20-iodoicosanoate: Contains an iodine atom at the 20th carbon position.
Methyl icosanoate: The non-halogenated ester of icosanoic acid.
Uniqueness:
Reactivity: Methyl 20-bromoicosanoate exhibits unique reactivity due to the presence of the bromine atom, which can undergo specific substitution and elimination reactions.
Applications: The brominated derivative has distinct applications in organic synthesis and materials science compared to its chloro and iodo counterparts.
Properties
Molecular Formula |
C21H41BrO2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 20-bromoicosanoate |
InChI |
InChI=1S/C21H41BrO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI Key |
NJHLMXFOWHGHSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















